![molecular formula C18H20O3 B1240493 (1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol](/img/structure/B1240493.png)
(1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol
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Overview
Description
(1R,2R,3R)-1-(4-hydroxyphenyl)-2,3-dimethyl-tetralin-6,7-diol is a natural product found in Larrea tridentata with data available.
Scientific Research Applications
1. Relevance in Serotonin Receptor Research
The compound's relevance in serotonin receptor research is highlighted in the study of 5-hydroxytryptamine (serotonin) (5-HT)7 receptor antagonism in the actions of atypical antipsychotic drugs. The research explored the role of 5-HT7 receptor antagonism in reversing deficits in novel object recognition (NOR) in rats, which was induced by phencyclidine (PCP). This indicates its potential importance in cognitive impairment treatments related to schizophrenia (Horiguchi, Huang & Meltzer, 2011).
2. Application in Asymmetric Synthesis
The compound's stereoisomers, such as 1R,2R-(cis)-hydroxyesters, demonstrate their application in asymmetric synthesis. They are produced via microbial reduction, showcasing their role in preparing biologically active compounds, such as methoxy-substituted 2R-aminotetralins. This indicates its utility in the field of organic chemistry and pharmaceutical synthesis (Buisson, Cecchi, Laffitte, Guzzi & Azerad, 1994).
3. Interaction with Dopamine Receptors
The compound and its derivatives play a significant role in the study of dopamine receptors. Research on (1S,2R)-8-Hydroxy-1-methyl-2-(dipropylamino)tetralin and similar derivatives indicates their interactions as both 5-HT1A-receptor agonists and dopamine D2-receptor antagonists. This suggests its importance in the development of drugs targeting these receptors for various neurological conditions (Liu, Yu, Mohell, Nordvall, Lewander & Hacksell, 1995).
4. Role in Drug Synthesis
Its role extends to the synthesis of chiral inducers. The compound (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol, derived from a similar structural family, demonstrates a practical approach to chiral synthesis. This application is vital in creating specific pharmaceutical agents with desired chirality (Xie, Hu, Shan & Zhou, 2015).
5. Implications in Cancer Research
Research into the constituents of Polyalthia jucunda, including 4-Hydroxy-4,7-dimethyl-α.-tetralone, reveals their cytotoxic effects on human cancer cell lines. This illustrates the compound's potential in developing cancer therapies (Suedee, Mondranondra, Kijjoa, Pinto, Nazareth, Nascimento, Silva & Herz, 2007).
properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(5R,6R,7R)-5-(4-hydroxyphenyl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C18H20O3/c1-10-7-13-8-16(20)17(21)9-15(13)18(11(10)2)12-3-5-14(19)6-4-12/h3-6,8-11,18-21H,7H2,1-2H3/t10-,11-,18-/m1/s1 |
InChI Key |
KVQNZHBGJXIMPI-PJYBLOJUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC=C(C=C3)O)O)O |
SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC=C(C=C3)O)O)O |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC=C(C=C3)O)O)O |
synonyms |
3'-demethoxy-6-O-demethylisoguaiacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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